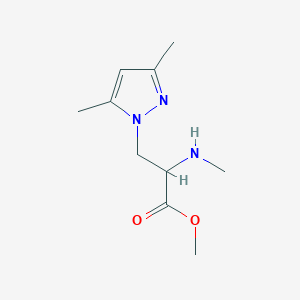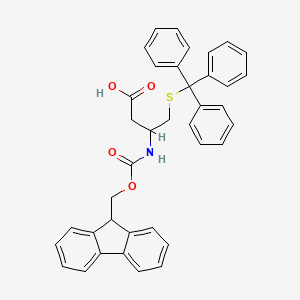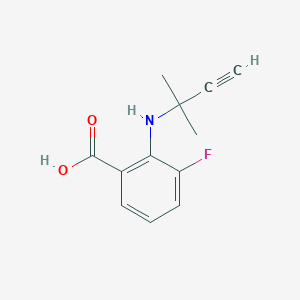
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C12H12FNO2. This compound is characterized by the presence of a fluorine atom, an amino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like triethylamine or sodium hydroxide are often employed to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch Processing: The reaction is carried out in large batches, with careful monitoring of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-aminobenzoic acid: Lacks the 2-methylbut-3-yn-2-yl group, leading to different chemical properties.
2-((2-Methylbut-3-yn-2-yl)amino)benzoic acid: Lacks the fluorine atom, resulting in altered reactivity.
Uniqueness
3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the 2-methylbut-3-yn-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-fluoro-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C12H12FNO2/c1-4-12(2,3)14-10-8(11(15)16)6-5-7-9(10)13/h1,5-7,14H,2-3H3,(H,15,16) |
InChI Key |
CWKCNVRWDSZMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


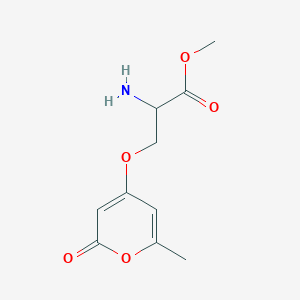
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)
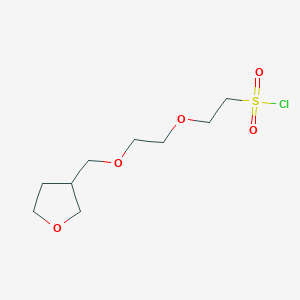
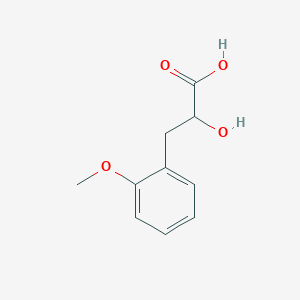
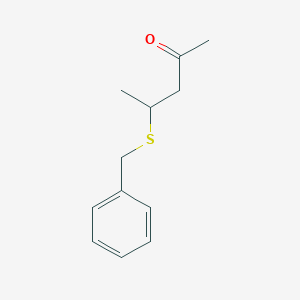
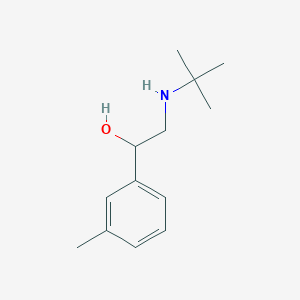
![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
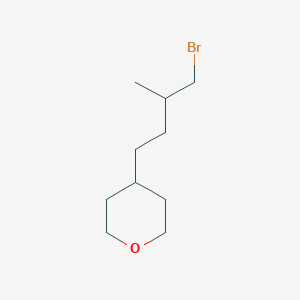
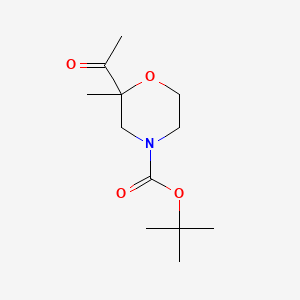
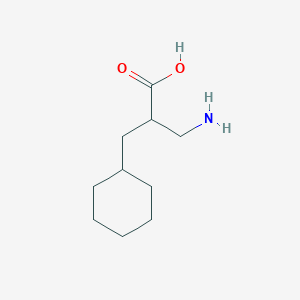
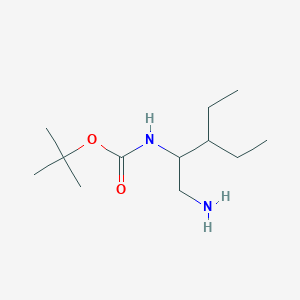
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
